1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride
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Overview
Description
1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound that features a trifluoromethyl group attached to a benzene ring, which is further connected to a methanamine group
Preparation Methods
The synthesis of 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves several steps. One common method includes the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
(2-(Trifluoromethyl)phenyl)methanamine: This compound lacks the methyl group present in this compound, which may affect its chemical reactivity and biological activity.
(3-chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties and applications.
Properties
Molecular Formula |
C9H11ClF3N |
---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
[2-methyl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6-2-3-8(9(10,11)12)4-7(6)5-13;/h2-4H,5,13H2,1H3;1H |
InChI Key |
ZPVCSLVVCUVBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
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